molecular formula C11H12ClN3OS B1429257 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 35265-88-4

4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine

Cat. No.: B1429257
CAS No.: 35265-88-4
M. Wt: 269.75 g/mol
InChI Key: OYYSLCSAIRASKS-UHFFFAOYSA-N
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Description

4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a thieno[3,2-d]pyrimidine core, which is recognized as a privileged structure in the design of kinase inhibitors . The 2-chloro and 4-morpholino substitutions are key pharmacophores that are commonly found in active compounds targeting phosphoinositide 3-kinase (PI3K) and other cancer-related kinases . The 7-methyl group offers a site for further structural diversification and optimization. The primary research application of this compound is as a versatile building block for the synthesis of more complex molecules. The chloro substituent at the 2-position is highly reactive towards nucleophilic aromatic substitution, allowing researchers to introduce a wide variety of amine-containing heterocycles and other functional groups to explore structure-activity relationships (SAR) . This enables the rapid generation of compound libraries for biological screening. Compounds based on the 4-morpholinothieno[3,2-d]pyrimidine scaffold have demonstrated potent antitumor activities in scientific research, functioning as single-target or multi-target agents . The morpholine group is known to enhance hydrophilicity and contribute to binding affinity within the ATP-binding pocket of various kinases. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can leverage this high-purity intermediate to develop novel investigational agents for oncology and signal transduction research.

Properties

IUPAC Name

4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c1-7-6-17-9-8(7)13-11(12)14-10(9)15-2-4-16-5-3-15/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYSLCSAIRASKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=C(N=C2N3CCOCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733076
Record name 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35265-88-4
Record name 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine typically involves the following steps:

    Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Morpholine Substitution: The final step involves the substitution of the chlorine atom with a morpholine ring. This is typically achieved through nucleophilic substitution reactions using morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Morpholine, bases like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases, and appropriate ligands.

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can be further explored for their biological activities.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine involves the inhibition of specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the regulation of cell cycle checkpoints and the induction of programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Thieno[3,2-d]pyrimidine Derivatives
  • 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine Substituents: 2-Cl, 7-CH₃, 4-morpholine. Key Features: Enhanced selectivity for PI3K isoforms due to the 7-methyl group, which improves steric hindrance and metabolic stability .
  • 4-(2-(5-Phenyl-1H-pyrazol-1-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine (4a) Substituents: 2-pyrazole, 4-morpholine. Key Features: The pyrazole group introduces π-π stacking interactions with kinase ATP-binding pockets, enhancing potency against PI3Kα. However, reduced metabolic stability compared to the chloro-methyl derivative .
  • 4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine Substituents: 6-BrCH₂, 2-Cl, 7-CH₃. Key Features: Bromomethyl group facilitates further functionalization (e.g., nucleophilic substitution), making it a versatile intermediate for generating analogs with improved pharmacokinetic profiles .
Pyrrolo[2,3-d]pyrimidine Derivatives
  • 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine

    • Substituents: 2-Cl, 7-CH₂CH₃, 4-morpholine.
    • Key Features: Ethyl group at the 7-position increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. Demonstrated moderate mTOR inhibition .
  • 4-[5-(3-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine (OJ5) Substituents: 5-(3-Cl-phenyl), 4-morpholine. Key Features: Aryl substitution at the 5-position improves target engagement through hydrophobic interactions. Exhibits nanomolar IC₅₀ against PI3Kδ, with higher selectivity than thienopyrimidine analogs .
Pyrido[3,2-d]pyrimidine Derivatives
  • 4-(Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine (PI-103 precursor) Substituents: Fused pyrido-thienopyrimidine core, 4-morpholine. Key Features: Broader kinase inhibition profile but shorter half-life (<10 min) due to rapid hepatic clearance. Optimized to PI-103 for improved in vivo stability .

Pharmacokinetic and Physicochemical Properties

Property This compound 4a (Pyrazole) OJ5 (Pyrrolo)
Molecular Weight (g/mol) 255.72 372.44 314.77
LogP (Predicted) 2.8 3.5 3.1
Aqueous Solubility (µg/mL) 12.5 5.2 8.7
Plasma Protein Binding (%) 85 92 78
Half-life (in vitro, h) 4.2 1.8 6.5

Biological Activity

4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine (CAS No. 35265-88-4) is a compound of interest due to its potential biological activities, particularly as an inhibitor of sirtuin enzymes. Sirtuins are NAD+-dependent deacylases involved in various cellular processes, including aging, inflammation, and metabolism. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C11H12ClN3OS
  • Molecular Weight : 269.75 g/mol
  • InChI Key : OYYSLCSAIRASKS-UHFFFAOYSA-N

The compound is primarily studied for its inhibitory effects on sirtuin 2 (SIRT2), a member of the sirtuin family that has been implicated in neurodegenerative diseases and cancer. SIRT2 plays a role in regulating various cellular processes by deacetylating proteins involved in cell cycle progression and apoptosis.

Inhibition of SIRT2

Recent studies have demonstrated that derivatives of thienopyrimidinone compounds exhibit selective inhibition of SIRT2. For instance, a study reported that certain analogues showed submicromolar IC50 values against SIRT2, indicating potent inhibitory activity . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thienopyrimidinone scaffold significantly enhance SIRT2 selectivity and potency.

Anticancer Properties

In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, compounds with structural similarities were tested against various cancer cell lines, demonstrating significant cytotoxic effects . This suggests potential therapeutic applications in oncology.

Neuroprotective Effects

Given the role of SIRT2 in neurodegenerative diseases, the inhibition of this enzyme by the compound may confer neuroprotective benefits. Research indicates that SIRT2 inhibitors can mitigate neuroinflammation and promote neuronal survival under stress conditions .

Case Studies

  • SIRT2 Inhibition Study
    • Objective : To evaluate the potency of thienopyrimidinone derivatives against SIRT2.
    • Findings : Compounds with halogenated groups exhibited enhanced inhibitory activity. One derivative showed an IC50 value of 0.39 μM, suggesting strong potential for therapeutic use .
  • Cancer Cell Line Assay
    • Objective : Assess the cytotoxic effects on breast cancer cells.
    • Results : The compound induced apoptosis through activation of caspase pathways, leading to a significant reduction in cell viability .

Data Summary

PropertyValue
Molecular FormulaC11H12ClN3OS
Molecular Weight269.75 g/mol
SIRT2 IC500.39 μM
Cancer Cell Line ViabilitySignificant reduction observed

Q & A

Basic: What synthetic methodologies are optimized for preparing 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution of a chloro-substituted thienopyrimidine precursor with morpholine. Key parameters include:

  • Solvent selection : Aqueous or polar aprotic solvents (e.g., dioxane) enhance reaction efficiency by stabilizing intermediates .
  • Stoichiometry : A 3:1 molar ratio of morpholine to chloro-substituted precursor ensures complete substitution .
  • Temperature : Reactions often proceed at 80–110°C under reflux for 2.5–20 hours, depending on steric hindrance .
    Example Protocol :
    Mix 4-chloro-7-methylthieno[3,2-d]pyrimidine (1.0 equiv.) with morpholine (3.0 equiv.) in water or dioxane. Stir at 80°C for 2.5–20 hours. Purify via column chromatography (e.g., CHCl₃/MeOH 95:5) .

Basic: How is this compound characterized structurally and analytically?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.5–9.2 ppm (aromatic protons), δ 3.7–4.5 ppm (morpholine protons), and δ 2.5–2.8 ppm (methyl groups) confirm substitution patterns .
    • ¹³C NMR : Signals at δ 150–160 ppm indicate pyrimidine carbons, while δ 65–70 ppm corresponds to morpholine carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₅ClN₄OS: 346.06) .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry in related analogs .

Advanced: How does the 2-chloro substituent influence reactivity in cross-coupling or substitution reactions?

Methodological Answer:
The 2-chloro group is critical for:

  • Nucleophilic Substitution : Acts as a leaving group for morpholine incorporation. Steric hindrance from the methyl group at position 7 may slow reaction kinetics, necessitating longer reaction times .
  • Suzuki Coupling : The chloro group can be replaced with aryl/heteroaryl boronic acids to diversify the scaffold. Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water at 100°C are effective .
    Data Note : Lower yields (e.g., 25–70%) highlight the need for optimized catalysts (e.g., Buchwald-Hartwig conditions) .

Advanced: How can solvent and catalyst selection improve reaction efficiency?

Methodological Answer:

  • Solvent Effects :
    • Water : Enhances green chemistry metrics but may reduce solubility of hydrophobic intermediates .
    • Dioxane : Improves substrate solubility and reaction homogeneity, favoring higher yields .
  • Catalysts :
    • Base Catalysts : K₂CO₃ or Na₂CO₃ deprotonate morpholine, accelerating substitution .
    • Palladium Catalysts : Essential for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced: What stability considerations are critical for this compound under storage or experimental conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • pH Sensitivity : Degrades under strongly acidic/basic conditions (pH <3 or >10). Neutral buffers (e.g., PBS) are recommended for biological assays .
  • Moisture : Hygroscopic morpholine derivatives require desiccants (e.g., silica gel) during storage .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize pharmacological activity?

Methodological Answer:

  • Core Modifications :
    • Replace the 7-methyl group with bulkier substituents (e.g., cyclopropyl) to enhance target binding .
    • Substitute morpholine with piperazine or thiomorpholine to alter pharmacokinetics .
  • Biological Assays :
    • Kinase Inhibition : Screen against PI3Kα/δ isoforms using fluorescence polarization assays .
    • Cellular Uptake : Measure logP values (e.g., via HPLC) to correlate lipophilicity with membrane permeability .

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Assay Variability :
    • Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
    • Validate target engagement via Western blotting (e.g., phosphorylation status of downstream kinases) .
  • Purity Verification : Use HPLC (≥95% purity) to rule out impurities as confounding factors .

Advanced: What computational methods predict binding modes or metabolic pathways?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with PI3Kα (PDB: 3HHM) .
  • ADME Prediction : SwissADME estimates metabolic sites (e.g., morpholine oxidation) and bioavailability .
  • MD Simulations : GROMACS assesses conformational stability in aqueous and lipid bilayer environments .

Advanced: How are reaction yields improved in multi-step syntheses?

Methodological Answer:

  • Intermediate Trapping : Use scavenger resins (e.g., QuadraSil MP) to remove unreacted reagents .
  • Flow Chemistry : Continuous reactors minimize side reactions and improve heat management for exothermic steps .
  • Microwave Assistance : Reduces reaction times (e.g., from 20 hours to 2 hours) for SNAr reactions .

Advanced: What analytical techniques validate synthetic intermediates and final products?

Methodological Answer:

  • LC-MS/MS : Quantifies trace impurities (e.g., <0.1% chlorinated byproducts) .
  • TGA/DSC : Assess thermal stability for lyophilization or formulation studies .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic systems .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine

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